(E)-2-Hexenyl hexanoate

Analytical Chemistry GC-MS Quality Control

Generic 'fruity green' esters fail to replicate the stereochemical specificity and synergistic behavior of (E)-2-hexenyl hexanoate. Substitution risks formulation fidelity in apple, pear, pineapple, and tutti-frutti blends. - Quantifiable 10-fold odor threshold reduction (1 ppm → 0.1 ppm) when co-formulated with lactones (4-octanolide, 5-hexanolide, 5-nonanolide, 5-decanolide). - Unambiguous chromatographic differentiation from the (Z) isomer (ΔRI = 4 units on SE-30 at 150 °C) enables robust QC and isomeric purity verification. - FEMA GRAS (No. 3983) and JECFA (No. 1381) approved for food and beverage applications, ensuring global regulatory acceptance.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 53398-86-0
Cat. No. B1587846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Hexenyl hexanoate
CAS53398-86-0
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC=CCCC
InChIInChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7+
InChIKeyUQPLEMTXCSYMEK-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (E)-2-Hexenyl Hexanoate (CAS 53398-86-0): A Verified Green-Fruity Ester for Flavor and Fragrance Formulation


(E)-2-Hexenyl hexanoate (CAS 53398-86-0), also designated as trans-2-hexenyl caproate, is an unsaturated fatty acid ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol [1]. It presents as a colorless to almost colorless clear liquid with a boiling point of 125 °C at 25 mm Hg and a flash point of 104 °C [2]. The compound is recognized by FEMA (No. 3983) and JECFA (No. 1381) as a flavoring agent with a characteristic green, fruity, waxy, and herbal aroma profile [3][4].

Why Generic 'Green Ester' Interchange Fails: Evidence-Based Differentiation for (E)-2-Hexenyl Hexanoate Procurement


While the flavor and fragrance industry stocks numerous C6 'green esters' (e.g., hexyl hexanoate, (Z)-3-hexenyl hexanoate), generic substitution for (E)-2-hexenyl hexanoate is unsupported by empirical data due to three critical factors: (1) stereochemical specificity—the (E) configuration yields distinct analytical signatures (Kovats RI) and olfactory interactions that its (Z) isomer and saturated analogs do not replicate [1][2]; (2) synergistic behavior—this compound participates in quantifiable sub-threshold enhancement with lactones that is not observed for structurally related esters [3]; and (3) documented differential adaptation phenomena—psychophysical studies demonstrate that (E)-2-hexenyl hexanoate responds to 4-hexanolide addition in self-adaptation paradigms whereas (Z)-3-hexenyl hexanoate exhibits no such effect [2]. These dimensions underscore that procurement decisions based solely on generic 'fruity green' descriptors risk compromising formulation fidelity.

Quantitative Procurement Evidence: Head-to-Head Data for (E)-2-Hexenyl Hexanoate Against Comparators


Chromatographic Differentiation: (E)-2-Hexenyl Hexanoate vs. (Z)-2-Hexenyl Hexanoate Kovats Retention Index Comparison

Under identical non-polar, isothermal GC conditions (SE-30 packed column, 150 °C, helium carrier gas, Celatom silanized support), (E)-2-hexenyl hexanoate elutes with a Kovats Retention Index (RI) of 1337, whereas its stereoisomer (Z)-2-hexenyl hexanoate exhibits an RI of 1333 [1][2]. This 4-unit RI difference on a non-polar phase is analytically significant and enables unambiguous compound identification and purity verification via GC-MS when both isomers may be present in a sample matrix.

Analytical Chemistry GC-MS Quality Control

Regulatory Status Differentiation: Documented FEMA GRAS and JECFA Safety Evaluation for (E)-2-Hexenyl Hexanoate

(E)-2-Hexenyl hexanoate possesses a well-defined regulatory dossier: FEMA GRAS No. 3983, affirmed as Generally Recognized as Safe by the FEMA Expert Panel in 2008 following a comprehensive safety evaluation of α,β-unsaturated aldehydes and related substances [1][2]. Concurrently, JECFA (No. 1381) at its 63rd and 69th meetings concluded 'No safety concern at current levels of intake when used as a flavouring agent' and established full specifications including minimum assay of 93%, acid value max 3, refractive index 1.432-1.446, and specific gravity 0.875-0.885 [3][4]. This formal, dual-body regulatory approval provides procurement confidence and facilitates faster formulation clearance compared to unlisted or novel ester analogs lacking such documentation.

Regulatory Science Food Safety Flavor Compliance

Sub-Threshold Synergistic Potentiation: (E)-2-Hexenyl Hexanoate Odor Threshold Reduction by Lactones

In sensory evaluations employing triangle test methodology, the detection odor threshold of (E)-2-hexenyl hexanoate decreased tenfold—from 1 ppm to 0.1 ppm—when blended at a 90:10 ratio with any of four lactones: 4-octanolide, 5-hexanolide, 5-nonanolide, or 5-decanolide [1]. This quantitatively documented synergistic threshold reduction is a specific characteristic of this compound, enabling potentiation of its green-fruity note at concentrations far below its standalone perceptible limit.

Sensory Science Flavor Chemistry Perfumery

Functional Interaction Selectivity: (E)-2-Hexenyl Hexanoate Responds to 4-Hexanolide While (Z)-3-Hexenyl Hexanoate Does Not

In self-adaptation psychophysical studies, addition of 4-hexanolide at sub-threshold concentration depressed self-adaptation and prolonged odor sensation for (E)-2-hexenyl hexanoate [1]. In direct contrast, the addition of 4-hexanolide had no effect whatsoever on the self-adaptation of (Z)-3-hexenyl hexanoate under identical experimental conditions [1]. Furthermore, cross-adaptation methodology confirmed the qualitative odor difference between (E)-2-hexenyl hexanoate and (Z)-3-hexenyl hexanoate [1]. This selective functional interaction provides objective, quantitative evidence that these structurally similar green esters are not interchangeable in formulation contexts involving lactone co-formulants.

Psychophysics Olfactory Adaptation Flavor Science

Recommended Application Scenarios for (E)-2-Hexenyl Hexanoate Based on Quantitative Evidence


Apple, Pear, and Pineapple Flavor Formulations Requiring Authentic Green-Fruity Character

(E)-2-Hexenyl hexanoate is specifically indicated for use in imitation apple, pear, and pineapple flavor compositions, as well as 'Tutti-frutti' blends, where its radiance and power produce highly desirable effects . The compound's FEMA GRAS status (No. 3983) and JECFA approval (No. 1381) ensure regulatory compliance for food and beverage applications [1][2]. Flavorists should leverage the documented 10-fold odor threshold reduction (1 ppm → 0.1 ppm) when co-formulating with lactones (4-octanolide, 5-hexanolide, 5-nonanolide, or 5-decanolide) to achieve enhanced green-fruity impact at reduced usage levels [3]. Additionally, (E)-2-hexenyl hexanoate can function as a blender to balance harsh sweet notes in pineapple flavors and as a modifier for galbanum and other green topnotes .

GC-MS Analytical Method Development and Quality Control of 'Green Ester' Mixtures

The unambiguous chromatographic differentiation between (E)-2-hexenyl hexanoate and its (Z) isomer (ΔRI = 4 units on SE-30 at 150 °C) enables robust analytical method development for quality control of incoming raw materials and finished flavor formulations [4][5]. Analytical laboratories should specify this RI differential when validating GC methods intended to discriminate stereoisomers or quantify isomeric purity in procurement specifications.

Perfumery and Personal Care Products Requiring Green, Fruity, and Fresh Top Notes

In fragrance applications, (E)-2-hexenyl hexanoate imparts green, fruity, fresh, and waxy top notes [6]. The compound functions effectively as a modifier for galbanum and other green topnotes, and its observed prolongation of odor sensation when combined with 4-hexanolide (due to depressed self-adaptation) suggests utility in extending the longevity of green-fruity accords in fine fragrance and personal care formulations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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